1-(2-吡啶基)-4-哌啶胺

描述

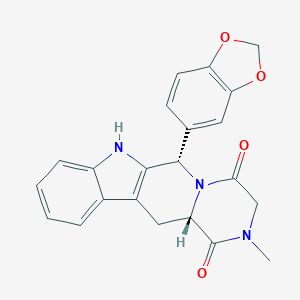

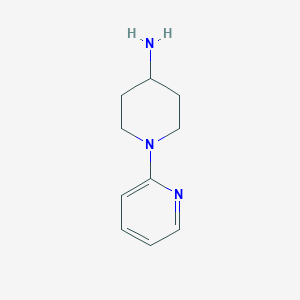

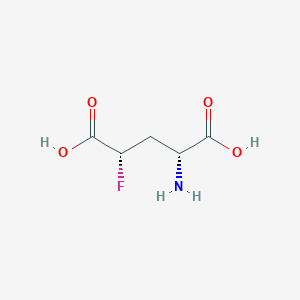

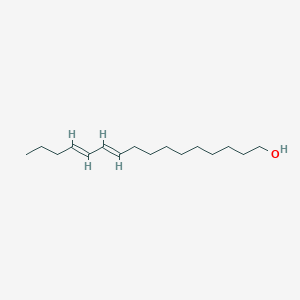

The compound “1-(2-Pyridinyl)-4-piperidinamine” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), connected by an amine group .

Synthesis Analysis

While specific synthesis methods for “1-(2-Pyridinyl)-4-piperidinamine” were not found, there are general methods for synthesizing similar compounds. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .

科学研究应用

Anticancer Applications

This compound has been studied for its potential in cancer treatment. It’s involved in the mitochondrial-induced pathway of apoptosis in cancer cells, which is a programmed cell death crucial for eliminating cancerous cells .

CCR3 Receptor Antagonists

A class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists, which are important in the field of immunology and inflammation, was designed with structural modifications involving this compound .

ALK and ROS1 Dual Inhibitors

It has been used in the design of dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant targets in certain types of cancers .

Antioxidant Properties

Piperidine-based compounds, including this one, have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals .

Drug Discovery

The piperidine nucleus is a common feature in drug discovery due to its presence in many pharmacologically active compounds. This particular compound could be a key intermediate or structural motif in new drug development .

Antimalarial Research

Synthetic piperidines, including derivatives of this compound, have been evaluated for their efficacy as antimalarial molecules, which is crucial given the emergence of resistance to current treatments .

未来方向

作用机制

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that the structure-activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that the compound may interact with biochemical pathways related to cell proliferation and metastasis.

Pharmacokinetics

It’s known that piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that the compound may have a significant impact on cellular proliferation and metastasis.

Action Environment

It’s known that the compound is a light yellow to yellow powder or crystals or liquid and is stored at room temperature . This suggests that the compound may be stable under standard environmental conditions.

属性

IUPAC Name |

1-pyridin-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZINLSYKXBADTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436629 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridinyl)-4-piperidinamine | |

CAS RN |

144465-94-1 | |

| Record name | 1-(2-Pyridinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)